2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-23(17-11-5-6-12-18(17)24-22)26-20(16-10-4-7-13-21(16)28-23)14-19(25-26)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMMVSHYQKBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C6=CC=CC=C6NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in pharmacology and related fields. This article explores the biological activity of this compound, presenting detailed findings from various studies and highlighting its potential therapeutic applications.
Molecular Structure
- Molecular Formula : C23H17N3O2
- Molecular Weight : 367.41 g/mol
- InChI Key : PLTMMVSHYQKBKL-UHFFFAOYSA-N
The compound features a spiro structure that combines a pyrazolo and oxazine moiety, which may contribute to its biological activity.
Spectral Data
The spectral characteristics of this compound include:
- NMR Spectrum : Data available on SpectraBase indicates significant shifts that can be correlated with its structural features .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Research has shown that spiro compounds can inhibit tumor growth by targeting cell cycle regulation and apoptosis mechanisms .
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties:
- Activity Against Bacteria : Preliminary tests indicate effectiveness against various bacterial strains, potentially making it useful in developing new antibacterial agents .
Neuroprotective Effects
Research into neuroprotective properties is ongoing:
- Cognitive Function : Some derivatives of similar compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of spiro compounds similar to this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with the compound at varying concentrations.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several oxazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. A study highlighted the synthesis of several derivatives and their antimicrobial properties, suggesting that modifications can enhance efficacy against resistant strains .
Anticancer Activity
Preliminary studies have suggested that 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one may possess anticancer properties. Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential pathways for further development in cancer therapeutics.
Neuroprotective Effects
The compound's structural features suggest it may interact with neurological pathways. Some studies have explored its neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease.
Case Studies
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by three key regions:
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Pyrazolo[1,5-c] oxazine core : Contains a fused heterocyclic system with nitrogen and oxygen atoms.
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Indolin-2-one group : Features a lactam (amide) functional group.
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Phenyl substituent : Provides aromatic reactivity at the 2-position of the pyrazole ring.
Electrophilic Aromatic Substitution
The phenyl group at position 2 undergoes typical electrophilic substitution reactions.
Nucleophilic Reactions at the Oxazine Ring
The oxygen atom in the oxazine ring facilitates ring-opening under acidic or nucleophilic conditions:
Hydrolysis
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Conditions : HCl (aq), reflux
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Mechanism : Acid-catalyzed cleavage of the oxazine ring.
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Product : Corresponding diol intermediate, which may further dehydrate to form a quinazolinone derivative .
Reaction with Amines
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Conditions : Primary amines (e.g., NH₃, RNH₂), heat
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Product : Ring-opened amino alcohol derivatives, with potential cyclization to form fused heterocycles.
Reactivity of the Indolin-2-one Moiety
The lactam group participates in hydrolytic and condensation reactions:
Cycloaddition and Ring Expansion
The pyrazolo-oxazine core can engage in 1,3-dipolar cycloadditions, as demonstrated in related systems :
Example Reaction
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Conditions : Diazomethane, Cu(I) catalyst
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Product : Spirocyclic pyrazolo-quinazolinone via [3+2] cycloaddition followed by oxidation .
Oxidation and Reduction
Oxidation of the Pyrazole Ring
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Conditions : KMnO₄, acidic conditions
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Product : Pyrazole N-oxide derivatives, altering electronic properties .
Reduction of the Lactam
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Conditions : LiAlH₄, THF
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Product : Secondary amine (indoline derivative).
Functionalization via Cross-Coupling
The phenyl group supports palladium-catalyzed couplings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives at position 2 |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Arylated indolinone derivatives |
Stability Under Thermal and Photolytic Conditions
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Antimicrobial Activity
Derivatives of the target compound demonstrate moderate to strong antibacterial and antifungal activity:
- MIC Values : 50 μg/mL (antibacterial) and 250 μg/mL (antifungal) for 4-substituted phenyl derivatives .
- Halogenated Analogs : Bromo and chloro substitutions (e.g., CID 5102851) may enhance activity due to increased lipophilicity, though specific data are unreported .
- Non-Spiro Pyrazoloquinazolines: Limited antimicrobial data available; primary focus is on synthetic methodology .
Q & A
Q. What are the common synthetic routes for synthesizing 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one, and how do reaction conditions influence yield?
Methodological Answer: A key strategy involves multi-component cyclization reactions under controlled conditions. For example:
- Intramolecular Friedel-Crafts alkylation : Similar spiro-fused systems (e.g., pyrazolo[1,5-a]quinolines) are synthesized via cyclization of styrylpyrazoles using acidic conditions (e.g., polyphosphoric acid) to promote ring closure .
- Ionic liquid-mediated synthesis : Evidence for structurally related spiro[indole-3,3'-pyrazol] derivatives highlights the use of ionic liquids (e.g., [bmim]PF6) as solvent and catalyst, enabling reactions at 80°C under nitrogen with reduced reaction times (4–5 hours) .
Q. Critical Parameters :
Q. How can researchers validate the structural integrity of this spiro compound, particularly its fused heterocyclic system?
Methodological Answer: Multi-spectral characterization is essential:
- NMR : Use - and -NMR to confirm spiro connectivity. For example, the absence of exchangeable protons in the oxazine ring and distinct aromatic splitting patterns can verify fused systems .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for triazoloquinazoline analogs, where planarity of fused rings and substituent angles (e.g., phenoxy group alignment at 59.3°) were confirmed .
- Mass spectrometry : High-resolution MS (HRMS) can distinguish between isobaric structures, especially for nitrogen-rich heterocycles.
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound, particularly when introducing electron-withdrawing substituents?
Methodological Answer: Substituent-directed optimization :
- Electron-deficient aryl groups : Use microwave-assisted synthesis to accelerate reactions involving bulky or deactivating groups (e.g., nitro or chloro substituents). For example, microwave heating reduced reaction times for pyrazolo[1,5-b][2]benzazepines by 50% compared to conventional methods .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ionic liquids ([bmim]PF6) enhance regioselectivity in cyclization steps .
Case Study :
For 5,6-dichloro-substituted benzimidazoles, yields improved from 59% to 63% by adjusting stoichiometry of NaSO and HCl during reduction steps .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar analogs?
Methodological Answer: Systematic comparative analysis :
- Reference databases : Cross-validate chemical shifts with structurally characterized analogs (e.g., 2-(indol-2-yl)-benzimidazoles, where -NMR δ 7.8–8.2 ppm corresponds to aromatic protons adjacent to fused rings) .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities.
Example :
In pyrazolo[1,5-a]quinolines, discrepancies in -NMR carbonyl signals (δ 165–170 ppm) were resolved by confirming intramolecular hydrogen bonding via IR spectroscopy (stretching frequencies at 3200–3300 cm) .
Q. What strategies are effective for designing bioactive derivatives while maintaining spirocyclic stability?
Methodological Answer: Functionalization via late-stage diversification :
- Position-selective substitution : Introduce substituents at the indolin-2'-one moiety (e.g., alkylation at N1) to enhance solubility without disrupting the spiro system. For example, 7-fluoro-substituted benzodiazepines showed improved receptor binding affinity .
- Bioisosteric replacement : Replace the oxazine oxygen with sulfur (to form thiazine analogs) for metabolic stability, as seen in spiro[indole-3,3'-pyrazol] derivatives .
Q. Stability Testing :
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>250°C indicates suitability for high-temperature applications).
- Hydrolytic stability : Incubate in pH 7.4 buffer for 24 hours; <5% degradation suggests robustness in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
